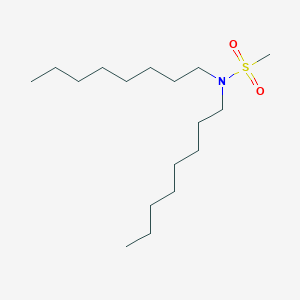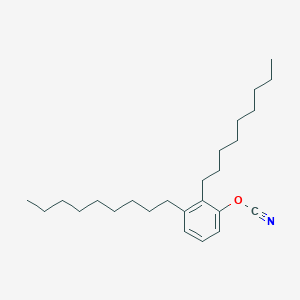
3,6-Difluoro-1,2,4,5-tetroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-1,2,4,5-tetroxane is a peroxide compound that has garnered significant interest due to its unique chemical properties and potential applications. This compound is part of the tetroxane family, which is characterized by a four-membered ring containing two oxygen atoms. The presence of fluorine atoms at the 3 and 6 positions further enhances its reactivity and stability, making it a subject of extensive research in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-1,2,4,5-tetroxane typically involves the reaction of fluorinated precursors with hydrogen peroxide under controlled conditions. One common method includes the use of fluorinated ketones, which react with hydrogen peroxide in the presence of an acid catalyst to form the desired tetroxane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Difluoro-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler fluorinated compounds.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-1,2,4,5-tetroxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological oxidation processes and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of fluorinated polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 3,6-Difluoro-1,2,4,5-tetroxane exerts its effects involves the interaction of its peroxide bond with various molecular targets. The compound can generate reactive oxygen species (ROS) upon decomposition, which can then interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms enhance the stability of the peroxide bond, allowing for controlled release of ROS .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-1,2,4,5-tetroxane: Similar in structure but with methyl groups instead of fluorine.
3,6-Dichloro-1,2,4,5-tetroxane: Contains chlorine atoms instead of fluorine.
3,6-Dibromo-1,2,4,5-tetroxane: Contains bromine atoms instead of fluorine.
Uniqueness: 3,6-Difluoro-1,2,4,5-tetroxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring controlled oxidative processes .
Eigenschaften
CAS-Nummer |
157589-96-3 |
|---|---|
Molekularformel |
C2H2F2O4 |
Molekulargewicht |
128.03 g/mol |
IUPAC-Name |
3,6-difluoro-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C2H2F2O4/c3-1-5-7-2(4)8-6-1/h1-2H |
InChI-Schlüssel |
NMAIVTKOGUSTAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(OOC(OO1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


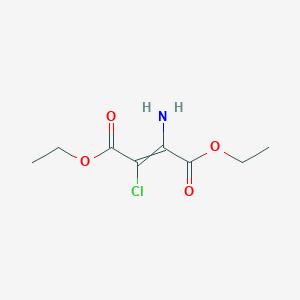
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
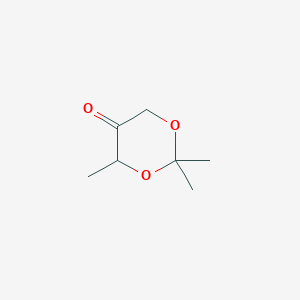
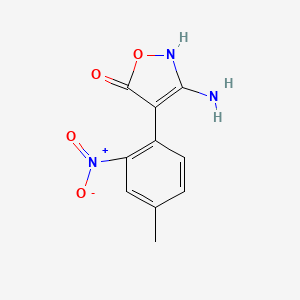


![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
